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Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (2S,3R)-2-aminobutane-1,3-diol,
also known as L-allo-threoninol. It details the compound's chemical identity, including its CAS

number and structure, and summarizes its key physicochemical properties. This document

outlines a detailed experimental protocol for a stereoselective synthesis route. Furthermore, it

explores the potential biological activity of this compound, drawing parallels with its enantiomer

and suggesting a likely mechanism of action involving the inhibition of methionine

adenosyltransferase, a critical enzyme in cellular metabolism. This guide is intended to be a

valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure
(2S,3R)-2-aminobutane-1,3-diol is a chiral amino alcohol. It is the C-3 epimer of (2S,3S)-2-

aminobutane-1,3-diol (L-threoninol). The (2S,3R) stereoisomer is also referred to as L-allo-

threoninol.

CAS Number: 108102-50-7.[1] It is important to note that this CAS number is also associated

with its enantiomer, (2R,3S)-2-aminobutane-1,3-diol, which is also known as L-allo-threoninol in

some contexts.[1]

Molecular Formula: C₄H₁₁NO₂
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Structure:

Chemical Structure of (2S,3R)-2-aminobutane-1,3-diol

SMILES: C--INVALID-LINK--N">C@HO

Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-aminobutane-1,3-diol.

Note that these properties are generally not stereoisomer-specific in many databases.

Property Value Reference

Molecular Weight 105.14 g/mol [1][2]

XLogP3-AA -1.6 [1][2]

Hydrogen Bond Donor Count 3 [1][2]

Hydrogen Bond Acceptor

Count
3 [1][2]

Rotatable Bond Count 2 [1][2]

Exact Mass 105.078978594 Da [1][2]

Topological Polar Surface Area 66.5 Å² [1][2]

Heavy Atom Count 7 [1][2]

Formal Charge 0 [1][2]

Complexity 49

Experimental Protocols: Synthesis
A common and effective method for the stereoselective synthesis of 2-amino-1,3-diols is the

reduction of the corresponding amino acid ester. The following protocol is adapted from the

synthesis of L-threoninol and is applicable for the preparation of (2S,3R)-2-aminobutane-1,3-
diol from L-allothreonine.[3]
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Synthesis of L-allothreonine
A simple procedure for obtaining L-allothreonine involves the separation of a diastereomeric

mixture.[4]

Experimental Protocol:

A mixture of N-acetyl-L-allothreonine and N-acetyl-D-threonine is converted to their

ammonium salts.

The mixture is treated with ethanol to precipitate ammonium N-acetyl-D-threoninate as the

less-soluble diastereoisomeric salt.

After separation by filtration, the N-acetyl-L-allothreonine is obtained from the filtrate.

The N-acetyl-L-allothreonine is then hydrolyzed in hydrochloric acid to yield L-allothreonine.

Recrystallization from water can be performed to achieve high diastereomeric excess (>99%

de).[4]

Reduction of L-allothreonine to (2S,3R)-2-aminobutane-
1,3-diol
This protocol details the reduction of the amino acid ester to the corresponding amino alcohol.

Experimental Protocol:

Suspend lithium aluminum hydride (LiAlH₄, 4 equivalents) in anhydrous tetrahydrofuran

(THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

Dissolve L-allothreonine ethyl ester (1 equivalent) in anhydrous THF.

Add the L-allothreonine ethyl ester solution dropwise to the LiAlH₄ suspension over 1.5 hours

at 0 °C (ice bath).

After the addition is complete, reflux the reaction mixture for 3 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20944423/
https://pubmed.ncbi.nlm.nih.gov/20944423/
https://www.benchchem.com/product/b112641?utm_src=pdf-body
https://www.benchchem.com/product/b112641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the

dropwise addition of 0.1N HCl.

Remove the resulting lithium salts by filtration.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2S,3R)-2-
aminobutane-1,3-diol.[3]

Synthesis Workflow

L-allothreonine

Esterification
(e.g., EtOH, H+)

Reduction
(LiAlH4, THF)

(2S,3R)-2-aminobutane-1,3-diol

Click to download full resolution via product page

A simplified workflow for the synthesis of (2S,3R)-2-aminobutane-1,3-diol.

Biological Activity and Potential Applications
(2S,3R)-2-aminobutane-1,3-diol is recognized as a valuable chiral building block in the

synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] Its

unique stereochemistry can enhance the efficacy and specificity of the final drug products.[5] It

also finds applications in biochemical research for studying amino acid metabolism and protein

synthesis, and in cosmetic formulations for its moisturizing properties.[5]
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Potential Antimicrobial Activity
While direct studies on the antimicrobial activity of (2S,3R)-2-aminobutane-1,3-diol are

limited, its enantiomer, D-allo-threoninol, has been shown to inhibit the growth of Escherichia

coli, Bacillus subtilis, and Staphylococcus aureus in vitro. This inhibitory effect is attributed to its

interaction with methionine adenosyltransferase (MAT), a key enzyme in the biosynthesis of S-

adenosylmethionine (SAM). By binding to MAT, D-allo-threoninol prevents the formation of the

MAT-coenzyme A complex, thereby inhibiting protein synthesis and cell division. Given the

structural similarity, it is plausible that (2S,3R)-2-aminobutane-1,3-diol may exhibit similar

antimicrobial properties through the same mechanism of action.

Proposed Mechanism of Action: Inhibition of Methionine
Adenosyltransferase
Methionine adenosyltransferase (MAT) catalyzes the formation of S-adenosylmethionine (SAM)

from methionine and ATP. SAM is a universal methyl group donor and is crucial for the

biosynthesis of polyamines, both of which are essential for cell growth and proliferation.

Inhibition of MAT disrupts these vital cellular processes, leading to an antimicrobial effect. The

proposed mechanism involves the 2-aminobutane-1,3-diol molecule acting as a competitive

inhibitor of methionine at the active site of the MAT enzyme.
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Proposed Signaling Pathway Inhibition
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Proposed mechanism of action via inhibition of the Methionine Adenosyltransferase pathway.

Conclusion
(2S,3R)-2-aminobutane-1,3-diol is a stereochemically defined molecule with significant

potential as a chiral building block in the pharmaceutical industry. Its synthesis can be achieved

through stereoselective methods, and its structural similarity to known antimicrobial agents

suggests a promising avenue for the development of new therapeutic agents. Further research

is warranted to fully elucidate the biological activity and therapeutic potential of this compound,

particularly its specific interactions with methionine adenosyltransferase and its efficacy in

various disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

